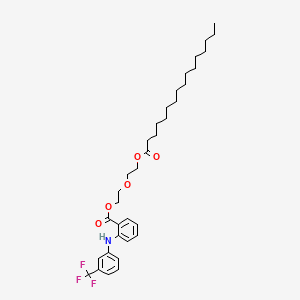

Etofenamate Palmitate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Etofenamate Palmitate, also known as Etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) used to treat muscle and joint pain . It is available for topical application as a cream, a gel, or as a spray .

Synthesis Analysis

The synthesis of Etofenamate was specifically designed to enable the preparation of new substances that would meet the requirements for a topical anti-inflammatory treatment, such as adequate anti-inflammatory and analgesic efficacy, good local and systemic tolerability, and good transcutaneous penetrating ability .Molecular Structure Analysis

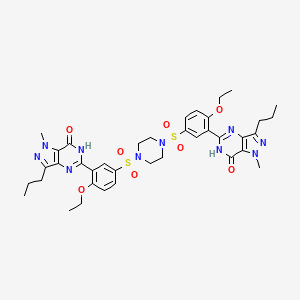

Etofenamate has a molecular formula of C18H18F3NO4 and a molecular weight of 369.335 . The InChI representation of Etofenamate is InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2 .Chemical Reactions Analysis

Etofenamate is chemically 2- { [3- (trifluoromethyl)phenyl]amino}benzoic acid 2- (2-hydroxyethoxy)ethyl ester, which exists as a viscous liquid and is used as an analgesic, antirheumatic, antipyretic, and anti-inflammatory . It works by blocking an enzyme in the body known as cyclooxygenase (COX) .Physical And Chemical Properties Analysis

Etofenamate is a small molecule with a chemical formula of C18H18F3NO4 . It is a non-steroidal anti-inflammatory drug (NSAID) and is used to treat muscle and joint pain .Scientific Research Applications

Management of Musculoskeletal Disorders

Etofenamate, particularly in its topical form, has been shown to be effective in managing musculoskeletal disorders. It can improve pain and reduce inflammation in conditions such as blunt injuries, rheumatic diseases, lumbago, and osteoarthrosis . Its efficacy is comparable to other topical NSAIDs and is generally well-tolerated by patients .

Treatment of Acute Injuries

Topical etofenamate formulations are beneficial in treating acute injuries like contusions, sprains, and strains, often associated with sports injuries. It provides pain relief and aids in faster recovery .

Chronic Pain Relief

For chronic conditions such as sciatica and myositis, etofenamate can offer sustained pain relief. Its application can be a part of long-term therapy for individuals suffering from chronic pain due to musculoskeletal conditions .

Osteoarthritis and Rheumatoid Arthritis

In the treatment of joint diseases like osteoarthritis and rheumatoid arthritis, etofenamate helps in reducing joint stiffness and improving mobility. It acts locally to decrease inflammation and pain in the affected joints .

Bursitis and Tendinitis

Conditions such as bursitis and tendinitis, which involve inflammation of the bursae and tendons respectively, can be effectively managed with etofenamate. It helps in alleviating the inflammation and associated pain .

Fibrositis and Neuralgias

Etofenamate is indicated for the treatment of fibrositis and neuralgias, including cervical syndrome and low back pain. It provides symptomatic relief from the pain and discomfort associated with these conditions .

Lipotoxicity Research

While not a direct application of etofenamate palmitate, research on palmitate has shown its effects on lipotoxicity, particularly in intestinal cells. Chronic exposure to palmitate can impair cell differentiation, which is crucial for understanding metabolic disorders .

Mechanism of Action

Target of Action

Etofenamate Palmitate, a derivative of Etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

As a COX inhibitor, Etofenamate Palmitate works by blocking the action of COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation and pain, providing relief in conditions such as arthropathies, myalgias, bursitis, tenosynovitis, fibrositis, and neuralgias .

Biochemical Pathways

The primary biochemical pathway affected by Etofenamate Palmitate is the arachidonic acid pathway. By inhibiting COX enzymes, Etofenamate Palmitate prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. This leads to a decrease in these inflammatory mediators, thereby reducing inflammation and pain .

Pharmacokinetics

Studies on etofenamate suggest that its bioavailability is low when administered topically . The maximal plasma concentrations after topical administration of these drugs are well below the IC50 values for COX-1 and COX-2, explaining the absence of dose-dependent toxicities .

Result of Action

The primary result of Etofenamate Palmitate’s action is the reduction of inflammation and pain in musculoskeletal disorders, including blunt injuries and rheumatic diseases . It has been shown to have an overall efficacy that was superior to other topical NSAIDs, such as 1% indomethacin and 1% diclofenac, and to be as effective as topical formulations of 2.5% ketoprofen gel and 2% ketorolac gel .

Action Environment

The efficacy and safety of Etofenamate Palmitate can be influenced by various environmental factors. For instance, the formulation of the drug (gel, cream, or lotion) and the specific condition being treated can impact its effectiveness . .

properties

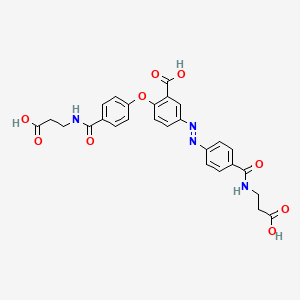

IUPAC Name |

2-(2-hexadecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-32(39)42-25-23-41-24-26-43-33(40)30-20-15-16-21-31(30)38-29-19-17-18-28(27-29)34(35,36)37/h15-21,27,38H,2-14,22-26H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWHBJZGLYSWGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48F3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)